N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines.
Introduction of the furan-2-carboxamide group: This step involves the reaction of the oxadiazole derivative with furan-2-carboxylic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antitubercular, and anticancer agent
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide
Uniqueness
N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxadiazole derivatives and contributes to its specific applications and activities .
Properties
Molecular Formula |
C20H14ClN3O3 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-10-5-4-9-14(15)17(22-18(25)16-11-6-12-26-16)20-24-23-19(27-20)13-7-2-1-3-8-13/h1-12,17H,(H,22,25) |
InChI Key |
ZWPWQPWMDYKJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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